ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and binding selectivity, making it a valuable entity in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like acetonitrile or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted triazine derivatives .
Scientific Research Applications
Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s mechanism of action is often studied through molecular docking and biochemical assays to identify its interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate: This compound also contains a trifluoromethyl group but differs in its core structure and functional groups.
Trifluoromethylated pyrazoles: These compounds share the trifluoromethyl group but have a different heterocyclic core, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific triazine core and the positioning of the trifluoromethyl group, which contribute to its unique reactivity and applications .
Properties
IUPAC Name |
ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-2H-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGOJTPZTDJCNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=NC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=NC1=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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